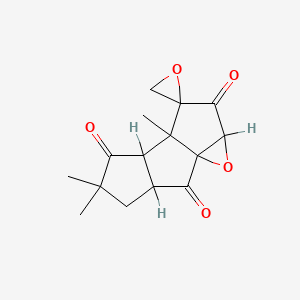![molecular formula C20H19N3OS B1198328 N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)
N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide is a member of quinolines.
Scientific Research Applications
Psycho- and Neurotropic Properties
N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide and its derivatives have been studied for their psycho- and neurotropic properties. One study found that a related compound, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide, demonstrated significant anti-anxiety, anti-amnesic, and antihypoxic effects, indicating potential for profound studies as a psychoactive compound (Podolsky et al., 2017).
Anticancer and Radiosensitizing Properties
Compounds structurally related to N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide have shown promise in anticancer research. For instance, quinoline and pyrimidoquinoline derivatives containing sulfonamide moiety exhibited significant in-vitro anticancer activity against liver cancer cells and also enhanced the killing effect of γ-radiation (Ghorab et al., 2015).
Phosphodiesterase Inhibition
The quinoline derivatives, including those similar to N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide, have been studied as inhibitors of phosphodiesterase 10A (PDE10A). This enzyme is abundant in the brain, and its modulation is considered a therapeutic approach for various neurological disorders. The research identified N-methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamide as a nanomolar PDE10A inhibitor (Kilburn et al., 2013).
Antimicrobial Activity
Some derivatives of N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide have shown potential as antimicrobial agents. For example, quinoline clubbed with sulfonamide moiety synthesized compounds displayed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
properties
Product Name |
N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide |
|---|---|
Molecular Formula |
C20H19N3OS |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H19N3OS/c1-12-7-9-15(10-8-12)19(24)23-20(25)22-17-6-4-5-16-13(2)11-14(3)21-18(16)17/h4-11H,1-3H3,(H2,22,23,24,25) |
InChI Key |
BQMKEWNYLUXDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2N=C(C=C3C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



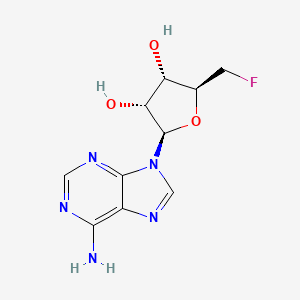
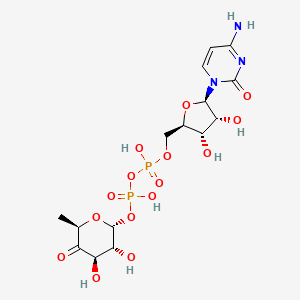

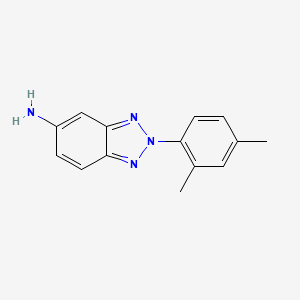
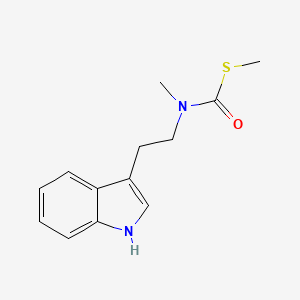
![4-Ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1198255.png)
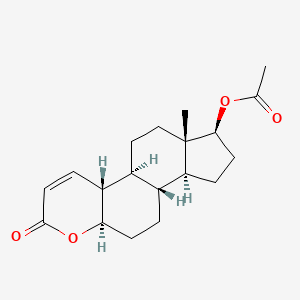
![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)

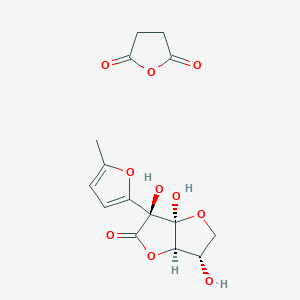
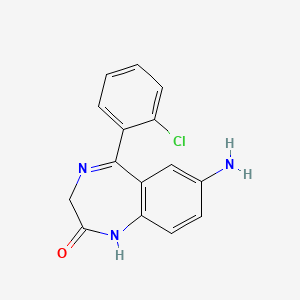
![1-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]-2-pyrrolidinone](/img/structure/B1198262.png)
